![molecular formula C15H12N2O2 B5550906 phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)
phenyl [4-(cyanomethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phenyl [4-(cyanomethyl)phenyl]carbamate and related compounds can be synthesized through various methods. One approach involves the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, prepared by the reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates, in aprotic solvents like dioxane or toluene. This process is influenced by electron-withdrawing substituents and can be catalyzed by triethylamine (Mindl et al., 2000). Additionally, four-membered cyclic carbamates can be synthesized through photoredox decarboxylation reactions of N-cyano(α-bromo-α-phenyl)methylanilines, showcasing the versatility in synthesis methods (Kaur & Singh, 2014).
Molecular Structure Analysis
The molecular structure of phenyl [4-(cyanomethyl)phenyl]carbamate derivatives has been elucidated through crystallographic studies. For instance, the structure of Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate showcases the formation of one-dimensional zigzag molecular chains and a three-dimensional network stabilized by various hydrogen bonds (Lu, 2011).
Chemical Reactions and Properties
Phenyl [4-(cyanomethyl)phenyl]carbamate undergoes several chemical reactions, including cyclization and decarboxylation, under specific conditions. The cyclization-activated prodrugs of 4-hydroxyanisole, for instance, demonstrate how phenyl carbamates can release active phenols at physiological pH, highlighting their potential as prodrug candidates (Saari et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures of phenyl carbamates, are crucial for their application in chemical synthesis and material science. Studies have revealed that the physical properties can vary significantly with minor changes in the molecular structure, emphasizing the importance of precise synthesis and characterization methods (Garden et al., 2007).
Chemical Properties Analysis
The chemical properties of phenyl [4-(cyanomethyl)phenyl]carbamate, such as reactivity towards various nucleophiles, electrophiles, and solvents, play a vital role in its applications. Selectivity in the reaction of triplet phenyl cations illustrates the complex behavior of phenyl carbamates in chemical synthesis, highlighting their potential in creating novel organic compounds (Lazzaroni et al., 2010).
科学的研究の応用
Inhibition Mechanisms in Enzymatic Studies
Phenyl carbamates have been studied for their inhibition effects on various enzymes, such as butyrylcholinesterase and acetylcholinesterase, which are relevant in the treatment of Alzheimer's disease. These studies aim to understand the chemical characteristics that influence inhibition potency, providing a foundation for developing therapeutic agents (Lin et al., 2005).
Prodrug Forms for Phenolic Drugs
Phenyl carbamates have been evaluated as prodrug forms to protect phenolic drugs against first-pass metabolism. These studies explore the stability of phenyl carbamates in various biological media and their potential for releasing parent drugs in physiological conditions, highlighting their application in drug delivery systems (Thomsen et al., 1994).
Fluorescence and Molecular Modelling Studies
Research into phenyl carbamates also extends into fluorescence spectroscopy and molecular modelling, investigating their binding characteristics with proteins such as human serum albumin. This research is significant for understanding the pharmacokinetic mechanisms of drugs and developing new therapeutic agents (Karthikeyan et al., 2016).
Application in Detection of Pesticides
Phenyl carbamates have been used in the development of electrochemical sensors for detecting pesticides in grain samples. This application demonstrates their potential in environmental monitoring and food safety (Della Pelle et al., 2018).
Safety and Hazards
Phenyl [4-(cyanomethyl)phenyl]carbamate is classified under Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes hazard statements H302 - H317 and precautionary statements P261 - P264 - P272 - P280 - P301 + P312 - P302 + P352 .
特性
IUPAC Name |
phenyl N-[4-(cyanomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-10-12-6-8-13(9-7-12)17-15(18)19-14-4-2-1-3-5-14/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBKUJEJWDFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[4-(cyanomethyl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
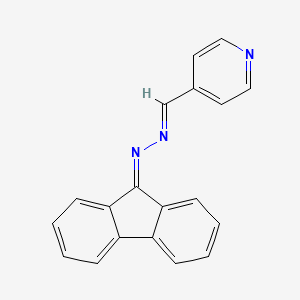
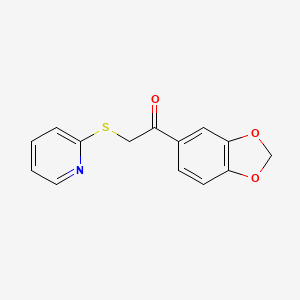
![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)
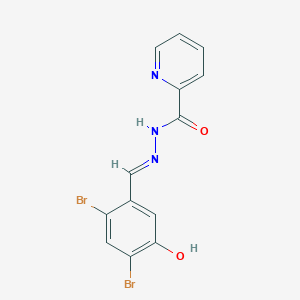
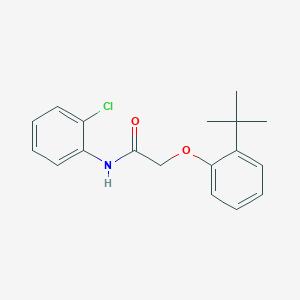
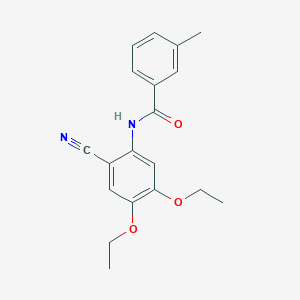
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)